molecular formula C14H11BrClNO2S B14205467 N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide CAS No. 823802-36-4

N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide

Cat. No.: B14205467
CAS No.: 823802-36-4
M. Wt: 372.7 g/mol
InChI Key: UKTUGBPUIMVASL-UHFFFAOYSA-N
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Description

N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is a complex organic compound with a molecular formula of C14H11BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide typically involves the reaction of 2-bromo-4-methoxyaniline with 5-chloro-2-mercaptobenzaldehyde in the presence of formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular thiols and halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methoxyphenyl)acetonitrile: Shares the bromo and methoxy substituents but differs in the functional groups attached to the aromatic ring.

    2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Similar in having bromine and methoxy groups but has a different core structure.

Uniqueness

N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is unique due to the combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research purposes.

Properties

CAS No.

823802-36-4

Molecular Formula

C14H11BrClNO2S

Molecular Weight

372.7 g/mol

IUPAC Name

N-[2-(2-bromo-4-methoxyphenyl)sulfanyl-5-chlorophenyl]formamide

InChI

InChI=1S/C14H11BrClNO2S/c1-19-10-3-5-13(11(15)7-10)20-14-4-2-9(16)6-12(14)17-8-18/h2-8H,1H3,(H,17,18)

InChI Key

UKTUGBPUIMVASL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)Cl)NC=O)Br

Origin of Product

United States

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